molecular formula C15H21D3ClNO2 B602740 rac N-Desmethyl Tramadol-d3 Hydrochloride CAS No. 1261398-09-7

rac N-Desmethyl Tramadol-d3 Hydrochloride

Cat. No.: B602740
CAS No.: 1261398-09-7
M. Wt: 288.83
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Description

Contextualization of Deuterated Analogs in Chemical Research

Deuterated analogs are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612). nih.gov This subtle change in mass does not typically alter the chemical properties of the molecule to a significant degree, allowing it to mimic the behavior of the non-deuterated, or "light," compound in biological systems. nih.gov The key advantage of this substitution lies in the mass difference, which is readily detectable by mass spectrometry, a powerful analytical technique used to identify and quantify substances. The use of deuterated compounds has become a cornerstone of modern chemical and biomedical research, offering a non-radioactive method for isotopic labeling.

Foundational Role of Isotopic Labeling in Drug Metabolism and Bioanalytical Sciences

Isotopic labeling is a fundamental technique in the fields of drug metabolism and bioanalytical sciences. cerilliant.com It allows scientists to trace the fate of a drug molecule within a biological system, a process essential for understanding its absorption, distribution, metabolism, and excretion (ADME). By introducing a labeled version of a drug, researchers can differentiate the administered compound and its metabolites from endogenous substances within complex biological matrices like blood, plasma, and urine. sigmaaldrich.com

In bioanalytical chemistry, isotopically labeled compounds, particularly deuterated ones, are considered the gold standard for use as internal standards in quantitative analysis. researchgate.net An internal standard is a compound of known concentration added to an unknown sample to facilitate accurate quantification of a target analyte. Because a deuterated internal standard has nearly identical physicochemical properties to the analyte of interest, it experiences similar effects during sample preparation and analysis, such as extraction efficiency and ionization response in the mass spectrometer. This co-elution and similar behavior allow for the correction of variations and potential errors in the analytical process, leading to highly reliable and precise measurements. researchgate.net

Significance of rac N-Desmethyl Tramadol-d3 Hydrochloride in Tramadol (B15222) Research Paradigms

Tramadol is a widely used centrally acting analgesic that undergoes extensive metabolism in the body. One of its principal metabolites is N-desmethyl tramadol. To accurately study the pharmacokinetics of tramadol and quantify the parent drug and its metabolites in biological samples, researchers rely on robust bioanalytical methods. This is where this compound plays a pivotal role.

As a deuterated analog of a primary tramadol metabolite, this compound is synthesized for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods. cerilliant.com Its specific mass difference allows it to be distinguished from the endogenous N-desmethyl tramadol, ensuring that the measurements are not confounded. The use of this specific deuterated standard enables the precise and accurate quantification of N-desmethyl tramadol, providing crucial data for pharmacokinetic modeling, drug monitoring, and forensic analysis. nih.gov The availability of such high-purity, certified reference materials is essential for the validation of analytical methods and for ensuring the quality and comparability of data across different laboratories and studies. axios-research.comlgcstandards.com

Data Table: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name This compound
CAS Number 1261398-09-7
Molecular Formula C₁₅H₂₀D₃ClNO₂
Molecular Weight 288.83 g/mol
Form Neat Solid
Purity >95% (HPLC)
Storage Temperature -20°C
Alternate CAS Number Free base: 1261395-92-9

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-1-(3-methoxyphenyl)-2-[(trideuteriomethylamino)methyl]cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2;/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZLWRHUQJHIRG-UOYBXXRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678674
Record name (1R,2R)-1-(3-Methoxyphenyl)-2-{[(~2~H_3_)methylamino]methyl}cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261398-09-7
Record name (1R,2R)-1-(3-Methoxyphenyl)-2-{[(~2~H_3_)methylamino]methyl}cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Isotopic Labeling Strategies

Chemical Synthesis of the N-Desmethyl Tramadol-d3 Scaffold

The creation of the deuterated N-Desmethyl Tramadol (B15222) structure hinges on established synthetic pathways for Tramadol and its analogs, adapted to include deuterium-labeled reagents.

Reductive amination is a cornerstone method for introducing the deuterated methylamino group. This process typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of N-Desmethyl Tramadol-d3, a common strategy would involve the reductive amination of a suitable precursor. The use of deuterated reducing agents like sodium borodeuteride (NaBD4) or through catalytic deuteration with deuterium (B1214612) gas (D2) are established methods for incorporating deuterium. researchgate.net Another approach is the use of deuterated building blocks, such as methyl-d3-amine, in the reductive amination process.

Recent advancements have highlighted efficient methods for the deuteration of N-alkylamine-based pharmaceutical compounds. nih.gov These methods can achieve high levels of deuterium incorporation at specific sites, which is crucial for the synthesis of stable isotope-labeled standards. nih.gov The selection of the appropriate deuterated reagent and reaction conditions is critical to ensure high isotopic purity and yield.

Hydrogen-deuterium exchange (H/D exchange) reactions offer an alternative or complementary route for introducing deuterium. These reactions can be catalyzed by acids, bases, or metals and involve the exchange of protons in the molecule with deuterons from a deuterium source like heavy water (D2O) or deuterated solvents. nih.gov For a molecule like N-Desmethyl Tramadol, specific C-H bonds can be targeted for deuteration under controlled conditions. For instance, catalytic systems using Lewis acids and a Brønsted base have been shown to facilitate the deuteration of β-amino C-H bonds in N-alkylamines. nih.gov This regioselective deuteration is highly valuable for creating specifically labeled compounds. The efficiency of these exchange reactions can be monitored using techniques like mass spectrometry to determine the degree of deuterium incorporation. nih.gov

The synthesis of N-Desmethyl Tramadol and its deuterated analog begins with the preparation of key precursors. A common starting point is the Mannich reaction of cyclohexanone (B45756), paraformaldehyde, and an appropriate amine hydrochloride to form an aminoketone. researchgate.netredalyc.org For the synthesis of N-Desmethyl Tramadol, 2-(N-benzyl-N-methyl)aminomethylcyclohexanone hydrochloride serves as a crucial intermediate. redalyc.org This aminoketone is then coupled with an organometallic reagent, typically an organolithium compound derived from a substituted bromobenzene, such as 3-bromoanisole. researchgate.netredalyc.org

The general synthetic scheme involves the following key steps:

Mannich Reaction: Cyclohexanone reacts with paraformaldehyde and an amine hydrochloride (e.g., benzylmethylamine hydrochloride) to yield the corresponding aminoketone. redalyc.org

Organometallic Coupling: The aminoketone is reacted with an organolithium reagent, such as (3-methoxyphenyl)lithium, to form the tertiary alcohol characteristic of the Tramadol scaffold. researchgate.netredalyc.org

N-Demethylation/Derivatization: To obtain the N-desmethyl analog, a demethylation step is necessary if a dimethylamino group was initially used. Alternatively, starting with a monomethylamine or a protected amine allows for direct synthesis or subsequent deprotection. For the synthesis of N-Desmethyl Tramadol-d3, a deuterated methyl group is introduced, often through reductive amination with a deuterated source.

This versatile precursor chemistry also allows for the synthesis of various analogs by modifying the starting materials, such as using different substituted bromobenzenes or amines. researchgate.netredalyc.org

Stereochemical Control and Racemic Mixture Derivatization in Synthetic Research

The Tramadol molecule contains two chiral centers, leading to the possibility of four stereoisomers. The synthesis of rac N-Desmethyl Tramadol-d3 Hydrochloride, as the name implies, results in a racemic mixture of the cis-diastereomer. The initial Mannich reaction and the subsequent Grignard or organolithium addition to the cyclohexanone derivative typically proceed without significant stereocontrol, leading to a mixture of stereoisomers. researchgate.netredalyc.org The separation of these isomers can be complex. In many synthetic research applications, the racemic mixture is prepared and utilized, particularly for analytical standards where chromatographic separation can be achieved later if necessary. redalyc.orgmdpi.com

The derivatization of the racemic mixture to its hydrochloride salt is a standard procedure to improve its stability and handling properties. redalyc.org This is typically achieved by treating the free base with hydrogen chloride in a suitable solvent like ethyl ether or isopropanol. redalyc.orgjocpr.com

Characterization of Synthetic Intermediates and Final Products for Isotopic Purity and Structural Integrity

The comprehensive characterization of synthetic intermediates and the final this compound is essential to confirm its identity, purity, and isotopic enrichment. A combination of analytical techniques is employed for this purpose.

Structural Integrity is typically confirmed using:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. The absence or significant reduction of signals corresponding to the N-methyl protons in ¹H NMR, and the presence of characteristic signals for the rest of the molecule, confirms the N-desmethyl structure.

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups such as hydroxyl (-OH), amine (N-H), and aromatic rings. redalyc.org

Isotopic Purity is a critical parameter for isotopically labeled standards and is primarily assessed by:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is particularly powerful for determining the extent and location of deuterium labeling by precisely measuring the mass-to-charge ratio of the molecular ion and its isotopologues. nih.gov The relative intensities of the ions corresponding to the unlabeled (d0), and deuterated (d1, d2, d3, etc.) species allow for the calculation of isotopic purity. nih.gov

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is widely used to determine the chemical purity of the final compound, ensuring that it is free from starting materials, reagents, and side products. lgcstandards.com

The combination of these analytical methods ensures that the synthesized this compound meets the required specifications for its intended use as an analytical standard.

Advanced Bioanalytical Methodologies Utilizing Rac N Desmethyl Tramadol D3 Hydrochloride

Chromatographic Separation Techniques for Deuterated Analogs

The successful application of rac N-Desmethyl Tramadol-d3 Hydrochloride as an internal standard relies on chromatographic techniques that can effectively separate it and its corresponding analyte from interfering substances within a biological matrix. While the deuterated analog is designed to co-elute with the non-labeled compound, the separation from other endogenous or exogenous compounds is paramount for accurate quantification. nih.gov

N-Desmethyl Tramadol (B15222) is a chiral compound, existing as two enantiomers ((+)- and (-)-enantiomers). These enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, their separation and individual quantification are often necessary in research. nih.gov Enantioselective chromatography is the primary method used to achieve this chiral resolution. mdpi.comnih.gov

This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and thus their separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for this purpose. mdpi.comresearchgate.net For instance, columns like Lux Cellulose-4 and Chiralpak AD have been successfully used to separate the enantiomers of tramadol and its metabolites. nih.govmdpi.com The development of an effective method requires careful optimization of the mobile phase, which often consists of a mixture of a non-polar solvent like hexane (B92381) or isohexane and a polar modifier such as ethanol, along with a basic additive like diethylamine (B46881) (DEA) to improve peak shape and resolution. mdpi.comresearchgate.net

Table 3: Conditions for Enantioselective Separation of Tramadol and Metabolites

ParameterConditionReference
Chiral Stationary Phase Lux Cellulose-4 or Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) mdpi.comresearchgate.net
Mobile Phase Example Hexane/Ethanol/Diethylamine (e.g., 96:4:0.1, v/v/v) mdpi.com
Detection Fluorescence (FD) or Mass Spectrometry (MS/MS) nih.govmdpi.com
LLOQ Example (LC-MS/MS) 0.1 ng/mL for total N-desmethyltramadol enantiomers in plasma nih.gov

Analyzing analytes in complex biological matrices such as plasma, urine, or tissue homogenates presents significant challenges, including the presence of proteins, salts, lipids, and other endogenous compounds that can interfere with the analysis. nih.govnih.gov Therefore, meticulous optimization of the entire analytical method, from sample preparation to chromatographic separation, is essential for achieving reliable and reproducible results.

Sample preparation is a critical first step to remove interferences and enrich the analyte. Common techniques include protein precipitation (PPT) with solvents like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govnih.gov SPE, in particular, can offer cleaner extracts and higher recovery. nih.gov

Chromatographic parameters must be fine-tuned to resolve the analyte and its internal standard from matrix components. This includes:

Column Selection: Choosing a column with appropriate chemistry (e.g., C18, PFP) and dimensions can significantly impact resolution and peak shape. nih.gov

Mobile Phase Composition: Adjusting the solvent strength (e.g., ratio of acetonitrile/methanol to water) and pH can alter the retention and selectivity of the separation. nih.gov

Temperature: Column temperature can affect viscosity and retention times, and optimizing it can lead to improved peak shape and faster analysis. nih.gov

Flow Rate: Optimizing the flow rate ensures efficient separation without generating excessive backpressure. nih.gov

The goal of this optimization is to develop a method that is not only selective and sensitive but also robust and efficient for the high-throughput analysis often required in research settings. dergipark.org.tr

Rigorous Analytical Method Validation in Research Contexts

The validation of bioanalytical methods is a critical process in research and clinical settings to ensure the reliability, reproducibility, and accuracy of quantitative results. International guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide a framework for the validation of bioanalytical methods, including those for measuring drug concentrations in biological matrices. bioanalysisforum.jpgmp-compliance.orgfda.govbioanalysis-zone.com In the context of quantifying tramadol's metabolites, such as N-desmethyltramadol (NDMT), the use of a stable isotope-labeled (SIL) internal standard like this compound is paramount for achieving robust and high-quality data. aptochem.comkcasbio.com

An internal standard is essential for controlling variability during sample extraction, chromatographic injection, and mass spectrometric ionization. aptochem.com A SIL internal standard is considered the gold standard because it shares nearly identical physicochemical properties with the analyte, including extraction recovery, chromatographic retention time, and ionization response. aptochem.comscispace.com This co-elution and similar behavior effectively normalize variations that can occur during sample processing and analysis, leading to more accurate and precise measurements. kcasbio.comscispace.com

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. nih.gov In methods developed for tramadol and its metabolites, selectivity is typically assessed by analyzing multiple blank matrix samples (e.g., plasma, urine, or hair) from different sources to check for interferences at the retention time of the analyte and the internal standard. nih.govnih.gov For instance, in the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, the separation of N-desmethyltramadol from its isobaric metabolite O-desmethyltramadol is crucial, as they have similar molecular masses and fragmentation patterns. nih.govresearchgate.net The use of chromatographic techniques that achieve adequate separation, combined with the specificity of MS/MS detection, ensures the method's selectivity. nih.gov

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. mdpi.com It is typically evaluated by analyzing quality control (QC) samples prepared at several concentration levels (low, medium, and high) against a calibration curve. nih.gov The deviation of the measured concentration from the nominal concentration, expressed as a percentage, should be within accepted limits, commonly ±15% (or ±20% at the lower limit of quantification). nih.govwjbphs.com

Precision describes the closeness of individual measurements when the procedure is applied repeatedly to a homogenous sample. bioanalysisforum.jp It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at both intra-day (repeatability) and inter-day levels. mdpi.comwjbphs.com Like accuracy, the precision (RSD) should generally not exceed 15% (or 20% at the LLOQ). nih.gov The use of this compound as an internal standard significantly enhances both accuracy and precision by correcting for procedural variability. kcasbio.com

Table 1: Example of Accuracy and Precision Data from Validated Methods for Tramadol Metabolites

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
N-Desmethyltramadol (NDT) Low QC3.4 - 7.93.2 - 6.389.2 - 105.292.7 - 101.6 nih.gov
Mid QC3.4 - 7.93.2 - 6.389.2 - 105.292.7 - 101.6 nih.gov
High QC3.4 - 7.93.2 - 6.389.2 - 105.292.7 - 101.6 nih.gov
O-Desmethyltramadol (ODT) Low QC3.6 - 4.82.7 - 5.193.4 - 102.094.9 - 100.8 nih.gov
Mid QC3.6 - 4.82.7 - 5.193.4 - 102.094.9 - 100.8 nih.gov
High QC3.6 - 4.82.7 - 5.193.4 - 102.094.9 - 100.8 nih.gov
Tramadol (enantiomer) 0.25 ng/g2 - 62 - 783 - 11483 - 114 nih.gov
250 ng/g2 - 62 - 783 - 11483 - 114 nih.gov

Note: This table is a composite of findings from different studies and serves as an illustrative example of typical validation results.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, with a stated confidence level. mdpi.comwjbphs.com It is often determined as the concentration that produces a signal-to-noise ratio of at least 3:1. nih.govmdpi.com

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. wjbphs.comoup.com For the LLOQ, the precision (%RSD) and accuracy (% bias) should typically be within 20%. nih.gov The sensitivity of the method, defined by the LLOQ, is crucial for pharmacokinetic studies, especially when measuring low concentrations of metabolites. nih.gov For instance, validated methods for N-desmethyltramadol in human plasma have achieved LLOQs as low as 2.5 ng/mL, which is sufficient for evaluating its pharmacokinetics in clinical settings. nih.govresearchgate.net An enantioselective method for tramadol metabolites in whole blood reported an even lower LLOQ of 0.125-0.50 ng/g. nih.gov

Table 2: Reported Limits of Quantification (LOQ) and Detection (LOD) for Tramadol Metabolites

AnalyteMatrixLOQLODAnalytical MethodReference
N-DesmethyltramadolHuman Plasma2.5 ng/mLNot ReportedLC-MS/MS nih.gov
O-DesmethyltramadolHuman Plasma2.5 ng/mLNot ReportedLC-MS/MS nih.gov
N-DesmethyltramadolHuman Plasma5 ng/mL2.5 ng/mLHPLC researchgate.net
O-DesmethyltramadolHuman Plasma7.5 ng/mLNot ReportedGC-MS wjbphs.com
Tramadol/ODT EnantiomersWastewater28-56 ng/L8-20 ng/LLC-FD mdpi.com
Tramadol/Metabolite EnantiomersWhole Blood0.125-0.50 ng/gNot ReportedLC-MS/MS nih.gov

Matrix effects occur when components of the biological sample other than the analyte alter the ionization efficiency in mass spectrometry, leading to either ion suppression or enhancement. kcasbio.com This can significantly compromise the accuracy and reproducibility of the assay. kcasbio.com Matrix effects are a key reason for incorporating a stable isotope-labeled internal standard like this compound. kcasbio.com Because the SIL-IS co-elutes with the analyte and is affected by matrix components in the same way, it effectively normalizes these variations when the ratio of the analyte peak area to the internal standard peak area is used for quantification. aptochem.comkcasbio.com Validation studies rigorously assess matrix effects by comparing the response of the analyte in post-extraction spiked matrix samples with its response in a neat solution. nih.govnih.gov Studies on tramadol metabolites have demonstrated that with appropriate sample preparation and the use of SIL internal standards, matrix effects can be minimized or eliminated. nih.govnih.gov

Reproducibility refers to the precision of the method under different conditions, such as on different days, with different analysts, or on different equipment. The inter-day precision data from validation studies are a measure of a method's reproducibility. wjbphs.com A robust and reproducible method consistently delivers reliable results, which is essential for long-term studies or when comparing data from different laboratories. The use of a high-quality internal standard like this compound is fundamental to achieving high reproducibility. aptochem.com

Role as a Certified Reference Material and Analytical Standard in Research Laboratories

This compound serves a dual, critical function in research laboratories as both an analytical standard and a Certified Reference Material (CRM). cerilliant.com

As an analytical standard , specifically a stable-labeled internal standard, it is indispensable for quantitative analysis using isotope dilution mass spectrometry (IDMS). aptochem.comcerilliant.com In this role, a known quantity of this compound is added to each sample at the beginning of the extraction process. nih.gov Its purpose is to mimic the analyte (N-desmethyltramadol) through all stages of sample preparation and analysis. By measuring the ratio of the non-labeled analyte to the deuterium-labeled standard, the method can accurately account for any loss of analyte during extraction or for fluctuations in instrument response, thereby ensuring the accuracy and robustness of the results. aptochem.comkcasbio.com

When designated as a Certified Reference Material (CRM) , the compound's purity and concentration are known with a high degree of certainty, established through metrologically valid procedures and accompanied by an uncertainty statement. cerilliant.comcaymanchem.com CRMs are produced under stringent quality systems (e.g., ISO 17034) and are used for critical applications such as: caymanchem.com

Calibrating analytical instruments.

Validating analytical methods.

Assigning values to other reference materials.

Ensuring the traceability of measurement results.

The use of this compound as a CRM provides confidence that the quantification of N-desmethyltramadol is accurate and traceable to a recognized standard. cerilliant.comcaymanchem.com This is particularly important in forensic toxicology, clinical chemistry, and pharmacokinetic research, where the reliability of analytical data is of utmost importance. cerilliant.com

Mechanistic Insights from Research Applications Non Clinical Focus

Investigation of Tramadol (B15222) Metabolic Pathways through Deuterium (B1214612) Tracing

The strategic placement of deuterium atoms on the N-methyl group of N-desmethyl tramadol creates a molecule, rac N-Desmethyl Tramadol-d3 Hydrochloride, which is chemically identical to its non-deuterated counterpart but physically heavier. This mass difference is detectable by mass spectrometry, allowing researchers to distinguish the labeled compound from its natural analogue. This technique is fundamental for tracing the metabolic fate of tramadol and its metabolites in complex biological systems.

One of the principal metabolic routes for tramadol is N-demethylation to form N-desmethyltramadol (M2). pharmgkb.org The use of deuterated isotopomers of tramadol has been instrumental in exploring the kinetic isotope effects associated with these metabolic reactions in in vitro settings using human liver microsomes. wikipedia.org

The biotransformation of tramadol into its metabolites is primarily handled by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov While O-demethylation to the active metabolite O-desmethyltramadol (M1) is mediated by CYP2D6, the N-demethylation pathway leading to N-desmethyltramadol (M2) is governed by CYP3A4 and CYP2B6. pharmgkb.orgoup.comnih.gov

Research using preclinical models, such as liver microsomes from different species, has revealed significant differences in metabolic rates. For instance, studies comparing dog, cat, and human liver microsomes showed that M2 formation was substantially faster in dogs than in cats (4.8-fold) and humans (19-fold). nih.gov These species-specific differences in enzyme kinetics underscore the importance of preclinical models in understanding drug metabolism. In canine models, M2 formation is largely attributed to CYP2B11 and CYP3A12. nih.gov

Table 1: Comparative Formation of Tramadol Metabolites in Liver Microsomes from Different Species

Species Relative M1 (O-desmethyltramadol) Formation Rate Relative M2 (N-desmethyltramadol) Formation Rate Primary CYPs for M2 Formation
Human Baseline (1x) Baseline (1x) CYP2B6, CYP3A4 pharmgkb.org
Dog 7x faster than Human 19x faster than Human CYP2B11, CYP3A12 nih.gov

| Cat | 3.9x faster than Dog | 4.8x slower than Dog | Not specified |

This table illustrates the relative differences in metabolite formation as reported in preclinical comparative studies. Actual rates are dependent on specific experimental conditions.

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. avma.org This difference in bond energy leads to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of this bond is slowed. avma.org

In the context of this compound, the deuterated N-methyl group makes the N-demethylation process metabolically less favorable. In vitro studies using human liver microsomes have demonstrated a noticeable isotope effect for N-deuterated tramadol isotopomers. wikipedia.org This effect can alter the metabolic profile of the parent compound. For example, when other metabolic sites are available, deuteration at one position can shunt metabolism towards another, a process called metabolic switching. wikipedia.org Research has shown that deuteration of tramadol's methoxy (B1213986) group led to metabolic switching that favored N-demethylation; however, additional deuterium labeling on the N-methyl groups prevented this switch. wikipedia.org This use of deuterated compounds allows researchers to probe the stability and clearance pathways of a drug, providing a deeper understanding of its disposition in research models.

Receptor Binding Studies and Pharmacological Interactions in in vitro or Preclinical Research

While tramadol itself exhibits a dual mechanism of action involving weak µ-opioid receptor agonism and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, its metabolites have distinct pharmacological profiles. ucalgary.ca The primary opioid activity is attributed to the M1 metabolite (O-desmethyltramadol). sigmaaldrich.comnih.gov

In contrast, the N-desmethyltramadol (M2) metabolite is considered largely inactive at the µ-opioid receptor. nih.govd-nb.info In vitro studies using cloned human µ-opioid receptors have confirmed this, showing that M2 has a very weak affinity (Ki > 10 µM) and demonstrates no agonistic activity in functional assays that measure G-protein coupling. nih.gov This lack of significant opioid activity distinguishes it from both the parent drug and the M1 metabolite.

Table 2: Binding Affinity (Ki) of Tramadol and its Metabolites at the Human µ-Opioid Receptor

Compound Binding Affinity (Ki) in µM Opioid Activity
(+/-)-Tramadol 2.4 µM nih.gov Weak Agonist
(+)-O-Desmethyltramadol (M1) 0.0034 µM nih.gov Potent Agonist
(+/-)-N-Desmethyltramadol (M2) > 10 µM nih.gov Negligible/Inactive

| (+/-)-N,O-Didesmethyltramadol (M5) | 0.1 µM nih.govresearchgate.net | Agonist |

Lower Ki values indicate higher binding affinity. Data from in vitro studies with cloned human µ-opioid receptors.

Comparative Research on Stereoselective Biotransformation

Tramadol is administered as a racemic mixture of two enantiomers, (R)-tramadol and (S)-tramadol, which are metabolized differently in the body. researchgate.net This stereoselectivity extends to the formation of its metabolites. Research has shown that the N-demethylation of tramadol is an enantioselective process. researchgate.net

Contributions to Drug Discovery and Development Research Methodologies

The use of this compound and other stable isotope-labeled compounds offers significant advantages in drug discovery and development research.

One of the most common applications is its use as an internal standard for bioanalytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). ucalgary.ca Because it behaves almost identically to the non-labeled analyte during sample extraction and ionization but is distinguishable by its mass, it allows for highly accurate and precise quantification of the target metabolite in complex biological matrices like plasma or tissue homogenates. ucalgary.ca

Table of Compound Names

Compound Name Mentioned in Article Abbreviation (if used)
This compound -
Tramadol T
O-Desmethyltramadol M1, ODT
N-Desmethyltramadol M2, NDT
N,O-Didesmethyltramadol M5
(R)-(+)-N-demethyltramadol -
(S)-(-)-N-demethyltramadol -
(R)-tramadol -

Q & A

Q. What analytical approaches validate the absence of isotopic scrambling in this compound during long-term storage?

  • Methodological Answer : Periodically analyze stored samples via HRMS to monitor deuterium/hydrogen exchange. Compare the isotopic abundance ratio (d3/d0) over time using a calibrated isotopic standard. Accelerated stability studies (e.g., 40°C/75% RH for 1 month) can predict degradation pathways. If scrambling is detected, reformulate with stabilizers (e.g., antioxidants) or adjust storage conditions .

Tables for Method Optimization

Table 1 : LC-MS/MS Parameters for this compound

ParameterSettingReference
Ionization ModeESI+
MRM Transition264.2 → 58.1 (Quantifier)
Collision Energy25 eV
ColumnC18 (2.1 × 50 mm, 1.7 µm)

Table 2 : Stability of this compound Under Various Conditions

ConditionDegradation (%) at 30 DaysReference
4°C (desiccated)<2%
25°C/60% RH8%
Acidic (pH 3)15%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
rac N-Desmethyl Tramadol-d3 Hydrochloride
Reactant of Route 2
rac N-Desmethyl Tramadol-d3 Hydrochloride

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